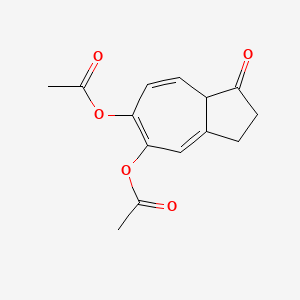
Niobium;sulfanylidenetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium;sulfanylidenetin is a compound that combines niobium, a transition metal, with sulfanylidenetin, a sulfur-containing ligand. Niobium is known for its high melting point, corrosion resistance, and superconducting properties . Sulfanylidenetin, on the other hand, is a ligand that can form stable complexes with various metals, enhancing their reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of niobium;sulfanylidenetin typically involves the reaction of niobium pentachloride (NbCl₅) with sulfanylidenetin under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as:
NbCl5+Sulfanylidenetin→this compound+by-products
Industrial Production Methods
Industrial production of this compound involves high-temperature reactions in specialized reactors. The process includes purification steps to remove impurities and ensure high purity of the final product. Techniques such as liquid-liquid extraction, molten salt electrolysis, and electron beam melting are commonly used .
化学反応の分析
Types of Reactions
Niobium;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form niobium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: New niobium complexes with different ligands.
科学的研究の応用
Niobium;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, including superconductors and corrosion-resistant alloys .
作用機序
The mechanism of action of niobium;sulfanylidenetin involves its ability to form stable complexes with various substrates. The niobium center can coordinate with multiple ligands, facilitating catalytic reactions. The sulfur-containing ligand enhances the reactivity of the niobium center by stabilizing intermediate states and lowering activation energies .
類似化合物との比較
Similar Compounds
- Niobium pentachloride (NbCl₅)
- Niobium oxides (Nb₂O₅)
- Niobium carbide (NbC)
Uniqueness
Niobium;sulfanylidenetin is unique due to its combination of niobium and a sulfur-containing ligand, which imparts distinct chemical and physical properties. Unlike niobium pentachloride, which is highly reactive and corrosive, this compound is more stable and versatile in various applications. Compared to niobium oxides and carbides, it offers enhanced catalytic activity and selectivity in chemical reactions .
特性
| 93389-15-2 | |
分子式 |
NbSSn |
分子量 |
243.68 g/mol |
IUPAC名 |
niobium;sulfanylidenetin |
InChI |
InChI=1S/Nb.S.Sn |
InChIキー |
SDYUZZDLQTXRKQ-UHFFFAOYSA-N |
正規SMILES |
S=[Sn].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
